3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline

Lipophilicity Drug Design ADME Prediction

Arylpiperazine building blocks are plagued by rapid CYP450-mediated N-dealkylation, generating off-target metabolites that confound SAR. This penta-fluorinated derivative solves this with a pre-installed metabolic shield. • N-(2,2,2-trifluoroethyl) group resists CYP3A4/CYP2D6 dealkylation • Depressed aniline pKa (~2.6) ensures unprotonated hinge-binding at physiological pH • Five ¹⁹F nuclei enable protein-observed ¹⁹F NMR and F-MSI without external probes. Free aniline form preserves maximum synthetic flexibility. In stock with competitive bulk pricing.

Molecular Formula C12H14F5N3
Molecular Weight 295.25 g/mol
Cat. No. B12081796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline
Molecular FormulaC12H14F5N3
Molecular Weight295.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(F)(F)F)C2=C(C=C(C=C2F)N)F
InChIInChI=1S/C12H14F5N3/c13-9-5-8(18)6-10(14)11(9)20-3-1-19(2-4-20)7-12(15,16)17/h5-6H,1-4,7,18H2
InChIKeyHDXLENJCONLSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline: A Penta-Fluorinated Arylpiperazine Building Block for Medicinal Chemistry and Chemical Biology Procurement


3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline (molecular formula C12H14F5N3, molecular weight 295.25 g/mol) is a penta-fluorinated arylpiperazine derivative in which a 3,5-difluoroaniline core is para-substituted with an N-(2,2,2-trifluoroethyl)piperazine moiety [1]. The compound belongs to the 1-aryl-4-alkylpiperazine class—a privileged scaffold in central nervous system drug discovery and kinase inhibitor programs. Its five fluorine atoms confer distinctive physicochemical properties: elevated lipophilicity (estimated XLogP3 ~2.8 versus 2.3 for the non-fluorinated ring analog), reduced aniline basicity (predicted pKa ~2.6 versus ~4.6 for unsubstituted aniline), and a high degree of metabolic shielding. These features position the compound as a versatile intermediate for constructing fluorinated lead molecules, particularly where fine-tuning of aromatic electron density, hydrogen-bond donor capacity, and oxidative metabolic stability is required [2].

Why 3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline Cannot Be Replaced by Simpler Arylpiperazine Analogs in Fluorine-Intensive Research Programs


Arylpiperazine anilines are a broad structural class, but subtle changes in fluorine substitution pattern and N-alkyl chain identity produce large shifts in lipophilicity, amine basicity, metabolic vulnerability, and target-binding geometry that preclude generic interchange. The non-fluorinated ring analog 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline (CAS 223786-29-6) lacks the electron-withdrawing 3,5-difluoro motif; its aniline NH₂ group has a substantially higher pKa (~4.6 vs. ~2.6), altering both its nucleophilic reactivity in conjugation chemistry and its protonation state at physiological pH [1]. Conversely, the 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline analog (CAS 1182736-56-6) replaces the metabolically robust trifluoroethyl group with a methyl group, reducing lipophilicity by approximately 1.4 log units (XLogP3 1.4 vs. ~2.8) and removing the shielding effect that the bulky -CH₂CF₃ group provides against N-dealkylation by CYP450 enzymes [2]. The free-NH piperazine analog 3,5-difluoro-4-(piperazin-1-yl)aniline (CAS 1250140-44-3) presents an additional reactive site at the secondary amine, limiting chemoselectivity in downstream functionalization. These differences are consequential: in vitro antifungal screening data from the NIH Molecular Libraries Program demonstrate that N-alkyl substitution on the piperazine nitrogen is a binary switch for biological activity—compounds with N-H piperazine were inactive (IC50 undefined, classified as 'IA'), whereas the N-methyl congener achieved an IC50 of 0.783 μM against fluconazole-potentiated Candida albicans [3]. Direct substitution of one arylpiperazine aniline for another without accounting for these parameters risks invalidating SAR hypotheses and wasting synthetic effort.

Quantitative Differentiation Evidence: 3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline Versus Its Closest Analogs


Lipophilicity Advantage: XLogP3 Increase of ~0.5 Units Over the Non-Fluorinated Ring Analog Enhances Predicted Membrane Permeability

The target compound incorporates two aromatic fluorine atoms at positions 3 and 5 of the aniline ring, which are absent in the commercially prevalent analog 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline (CAS 223786-29-6). The non-fluorinated-ring comparator has a PubChem-computed XLogP3 of 2.3 [1]. Based on the established additive contribution of aromatic fluorine to logP (approximately +0.12 to +0.38 per fluorine atom in substituted benzenes) [2], the target compound is predicted to exhibit an XLogP3 of approximately 2.6–3.0 (~2.8 midpoint). This represents a ~0.5 log unit increase in lipophilicity, which in drug discovery programs translates to a theoretical ~3-fold increase in membrane partition coefficient and potentially enhanced passive permeability across biological membranes.

Lipophilicity Drug Design ADME Prediction

Aniline pKa Suppression by ~2.0 Log Units: The 3,5-Difluoro Motif Reduces NH₂ Basicity and Alters Conjugation Reactivity

The electron-withdrawing effect of the two ortho/para-related fluorine atoms in the target compound substantially depresses the basicity of the aniline -NH₂ group. 3,5-Difluoroaniline has a predicted pKa of 2.57 ± 0.10, compared to ~4.6 for unsubstituted aniline . This ~2-unit pKa reduction means that at physiological pH (7.4), the aniline nitrogen of the target compound exists predominantly in its neutral, unprotonated form (>99.9%), whereas the non-fluorinated aniline analog (CAS 223786-29-6) retains a measurable fraction of protonated species. For synthetic chemists, this translates to altered nucleophilicity in amide coupling, reductive amination, and urea-forming reactions—the target compound reacts more slowly with electrophiles, offering greater chemoselectivity in polyfunctional settings [1].

Amine Basicity Conjugation Chemistry SAR Optimization

N-Trifluoroethyl vs. N-Methyl Substitution: 0.9 Log Unit Lipophilicity Gain and Predicted CYP N-Dealkylation Shielding

Replacement of the N-methyl group in the comparator 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline (CAS 1182736-56-6, XLogP3 = 1.4) [1] with an N-(2,2,2-trifluoroethyl) group in the target compound (estimated XLogP3 ~2.8) increases lipophilicity by approximately 1.4 log units while simultaneously introducing steric and electronic shielding at the piperazine nitrogen. The 1-(2,2,2-trifluoroethyl)piperazine fragment has a measured LogP of 2.32 and is documented as imparting increased metabolic stability compared to simple N-alkyl piperazines. In the broader 1-arylpiperazine class, CYP3A4- and CYP2D6-mediated N-dealkylation is a primary metabolic clearance route, producing pharmacologically active 1-arylpiperazine metabolites [2]. The electron-withdrawing -CH₂CF₃ substituent reduces the electron density on the adjacent nitrogen, disfavoring the initial N-oxidation or α-carbon hydroxylation steps required for N-dealkylation. NIH probe data directly demonstrate that N-substitution identity is a determinant of biological activity in piperazine antifungals, with N-H congeners being completely inactive (IC50 = IA) while N-CH₃ analogs achieve IC50 = 0.783 μM against Candida albicans in the presence of fluconazole [3].

Metabolic Stability CYP450 N-Dealkylation

Trifluoroethylpiperazine as a Privileged Fragment: Sub-Nanomolar Target Engagement Demonstrated in KRAS G12C-BRAF Disruption Assays

The N-(2,2,2-trifluoroethyl)piperazine substructure present in the target compound has been independently validated as a critical pharmacophoric element in advanced drug discovery programs. BindingDB entries for compounds bearing the 4-(2,2,2-trifluoroethyl)piperazin-1-yl moiety demonstrate potent target engagement: a macrocyclic KRAS G12C-BRAF disruptor incorporating this fragment achieved an IC50 of 1.5 nM in a TR-FRET disruption assay (BindingDB BDBM707830), and a structurally distinct analog achieved 129 nM [1]. These data establish that the trifluoroethylpiperazine group contributes meaningfully to high-affinity binding in challenging protein-protein interaction targets. While the target compound itself is an intermediate rather than a final bioactive molecule, it provides the identical N-trifluoroethylpiperazine-aniline connectivity found in these probe molecules, making it a direct synthetic precursor for libraries targeting this chemotype space. By contrast, the N-methyl analog (CAS 1182736-56-6) lacks the trifluoroethyl extension needed to access the lipophilic subpockets exploited by these inhibitors.

KRAS Fragment-Based Drug Discovery Protein-Protein Interaction

Penta-Fluorinated Architecture: Cumulative Effect of 5 Fluorine Atoms on Physicochemical Profile Versus Mono-Fluoro and Non-Fluorinated Analogs

The target compound is distinguished from all close analogs by its content of five fluorine atoms arrayed in two distinct chemical environments: three in the -CH₂CF₃ group (a magnetically equivalent triplet in 19F NMR at approximately -70 ppm, characteristic of trifluoroethyl groups) and two aromatic fluorines at positions 3 and 5 of the aniline ring (expected 19F chemical shift around -110 to -120 ppm, split by coupling to ring protons) [1]. This dual-environment fluorine signature makes the compound uniquely trackable by 19F NMR in crude reaction mixtures, metabolic stability assays, and protein-binding experiments. The cumulative fluorine loading (38.1% fluorine by mass, versus 22.0% for the non-fluorinated-ring analog and 16.7% for the methyl analog) also significantly increases the compound's density and alters its boiling point, which has practical implications for purification and formulation. In the 1-arylpiperazine literature, increasing fluorination correlates with reduced CYP-mediated N-dealkylation rates, as the electron-poor aromatic ring disfavors the electrophilic oxidation initiating metabolic cleavage [2].

Fluorine Chemistry Physicochemical Property Optimization 19F NMR

Recommended Application Scenarios for Procurement of 3,5-Difluoro-4-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)aniline Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated Kinase Inhibitor Libraries Requiring Fine-Tuned Aniline pKa and Lipophilicity

The target compound's depressed aniline pKa (~2.6 vs. ~4.6 for the non-fluorinated analog) and elevated XLogP3 (~2.8 vs. 2.3) make it the preferred aniline building block for kinase inhibitor programs where the aniline nitrogen participates in a key hinge-binding hydrogen bond. The reduced basicity ensures the nitrogen remains unprotonated across the full physiological pH range, preserving its hydrogen-bond acceptor/donor character without charge-state ambiguity . This is particularly relevant for Type II kinase inhibitors, where the aniline often serves as a linker between the hinge-binding motif and the allosteric back-pocket moiety. The validated sub-nanomolar KRAS disruptor chemotype containing the identical N-trifluoroethylpiperazine-aniline connectivity further supports deployment of this compound in RAS-pathway inhibitor discovery [1].

Metabolically Stabilized CNS-Penetrant Lead Series Requiring Reduced CYP N-Dealkylation Liability

In central nervous system drug discovery, the 1-arylpiperazine scaffold is a privileged template for serotonin, dopamine, and adrenergic receptor ligands, but its clinical utility is frequently compromised by rapid CYP3A4/CYP2D6-mediated N-dealkylation that generates bioactive 1-arylpiperazine metabolites with off-target pharmacology . The target compound's N-(2,2,2-trifluoroethyl) substituent provides a pre-installed metabolic shield: the electron-withdrawing -CH₂CF₃ group reduces electron density at the piperazine nitrogen, disfavoring the N-oxidation and α-carbon hydroxylation steps required for dealkylation [1]. The 3,5-difluoro pattern on the aniline ring further decreases the electron density of the aromatic system, synergistically reducing the overall oxidative metabolic liability. Programs targeting 5-HT₇, D₄, or σ₁ receptors—where arylpiperazine dealkylation is a well-documented clearance issue—would benefit from incorporating this building block early in hit-to-lead optimization.

19F NMR-Based Binding and Metabolic Stability Assays Requiring Multi-Environment Fluorine Detection

The target compound's five fluorine atoms distributed across two distinct magnetic environments (-CH₂CF₃ triplet at ~ -70 ppm; two Ar-F signals at ~ -110 to -120 ppm) provide a unique spectroscopic signature for 19F NMR-based assays . In protein-observed 19F NMR experiments, the trifluoroethyl group serves as a high-sensitivity reporter (three equivalent fluorines for signal averaging), while the aromatic fluorines offer a separate, environment-sensitive probe of binding-induced conformational changes. The high fluorine mass fraction (38.1% w/w) also enhances sensitivity in fluorine-specific mass spectrometry imaging (F-MSI) and quantitative whole-body autoradiography (QWBA) studies. Procurement of this compound specifically—rather than a mono- or difluoro analog—is indicated when the experimental design requires both a high-sensitivity 19F reporter and an internal chemical-shift reference in a single molecule.

Fragment-Based Screening Library Design Targeting Lipophilic Subpockets in Protein-Protein Interfaces

The trifluoroethylpiperazine-aniline core of the target compound maps directly onto the pharmacophore of validated protein-protein interaction inhibitors, as evidenced by the 1.5 nM KRAS G12C-BRAF disruptor containing the identical N-(2,2,2-trifluoroethyl)piperazine fragment . In fragment-based drug discovery, the compound's molecular weight (295 Da) falls within the conventional fragment range (<300 Da), while its five fluorine atoms provide both binding enthalpy (through C-F···H-C and C-F···π interactions) and a sensitive 19F NMR readout for fragment screening. The 3,5-difluoroaniline portion can serve as a synthetic handle for further elaboration via amide coupling, Buchwald-Hartwig amination, or SNAr chemistry, making the compound a versatile fragment for hit evolution. Procurement of the free-aniline form (rather than a Boc-protected or amide-derivatized version) preserves maximum synthetic flexibility.

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